10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoline ring, with a methyl group at the 10th position and a nitro group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline can be achieved through various methods. One common approach involves the cyclization of 2-nitroaniline derivatives with indole derivatives under oxidative conditions. For instance, a visible light-induced intramolecular oxidative cyclization has been reported to generate indolo[2,3-b]quinoline derivatives in high yields . Another method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: DDQ, tert-butyl hydroperoxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Reduction of the nitro group: Formation of 10-Methyl-2-aminoindolo[3,2-b]quinoline.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline can be compared with other indoloquinoline derivatives:
- **Indolo[2,3-b]quinoxalines
Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline): Known for its antitumor activity.
Eigenschaften
Molekularformel |
C16H11N3O2 |
---|---|
Molekulargewicht |
277.28g/mol |
IUPAC-Name |
10-methyl-2-nitroindolo[3,2-b]quinoline |
InChI |
InChI=1S/C16H11N3O2/c1-18-14-5-3-2-4-12(14)16-15(18)9-10-8-11(19(20)21)6-7-13(10)17-16/h2-9H,1H3 |
InChI-Schlüssel |
YXVMEWLMLVCRSM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.